molecular formula C21H18BrClN4O6 B2739718 N-(4-bromophenyl)-2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate CAS No. 1351588-09-4

N-(4-bromophenyl)-2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

Cat. No. B2739718
CAS RN: 1351588-09-4
M. Wt: 537.75
InChI Key: JOSKHFHMWTUUIU-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C21H18BrClN4O6 and its molecular weight is 537.75. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activity

  • Antibacterial Agents : A number of studies have synthesized and evaluated various oxadiazole and azetidinone derivatives for their potential antibacterial activity. These compounds, including those similar in structure to N-(4-bromophenyl)-2-(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate, have shown moderate to good activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. The presence of oxadiazole and azetidinone moieties in these compounds contributes to their hydrophobicity or steric bulk, enhancing their antibacterial properties (Desai et al., 2008), (Mistry et al., 2009).

  • QSAR Studies : Quantitative Structure-Activity Relationship (QSAR) studies have been conducted on derivatives to understand how different substituents affect their antibacterial activity. These studies provide insights into the design of new compounds with enhanced activity by identifying structural and physicochemical parameters that contribute positively to antibacterial efficacy (Desai et al., 2008).

Enzyme Inhibition and Antimicrobial Evaluation

  • Enzyme Inhibition : Some derivatives have been studied for their potential to inhibit enzymes relevant to bacterial survival and proliferation. For instance, compounds with the oxadiazole nucleus have shown moderate inhibitory activity against enzymes like α-glucosidase, suggesting a potential mechanism through which these compounds exert their antimicrobial effects (Iftikhar et al., 2019).

  • Antimicrobial Screening : Comprehensive screening of these compounds has revealed a spectrum of activity against various microbial species, highlighting their potential as broad-spectrum antimicrobial agents. The structural diversity within this class of compounds allows for the optimization of antimicrobial activity through molecular modifications (Joshi & Parikh, 2013), (Rehman et al., 2013).

properties

IUPAC Name

N-(4-bromophenyl)-2-[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrClN4O2.C2H2O4/c20-14-4-6-16(7-5-14)22-17(26)11-25-9-13(10-25)19-23-18(24-27-19)12-2-1-3-15(21)8-12;3-1(4)2(5)6/h1-8,13H,9-11H2,(H,22,26);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSKHFHMWTUUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)NC2=CC=C(C=C2)Br)C3=NC(=NO3)C4=CC(=CC=C4)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrClN4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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